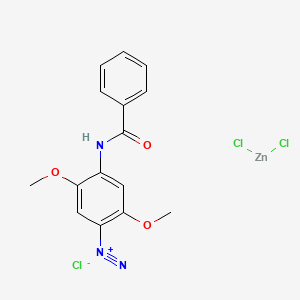
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride is a complex organic compound that features a diazonium group, a benzamido group, and two methoxy groups attached to a benzene ring. This compound is often used in various chemical reactions due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride typically involves the following steps:
Formation of 4-Benzamido-2,5-dimethoxyaniline: This is achieved by reacting 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base such as pyridine.
Diazotization: The 4-Benzamido-2,5-dimethoxyaniline is then treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Complex Formation: The diazonium salt is then reacted with zinc chloride to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated benzenes, phenols, and substituted anilines.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The major product is 4-Benzamido-2,5-dimethoxyaniline.
Wissenschaftliche Forschungsanwendungen
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in the labeling of biomolecules due to its diazonium group, which can form stable bonds with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes and pigments due to its ability to form brightly colored azo compounds.
Wirkmechanismus
The mechanism of action of 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various reactions, such as coupling with nucleophiles or reduction to form anilines. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzamido-2,5-diethoxybenzenediazonium;dichlorozinc;chloride
- 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and benzamido groups enhances its stability and reactivity in various chemical reactions compared to similar compounds.
Eigenschaften
Molekularformel |
C15H14Cl3N3O3Zn |
|---|---|
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C15H13N3O3.3ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
AVSPFTZIMJCRIN-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].Cl[Zn]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
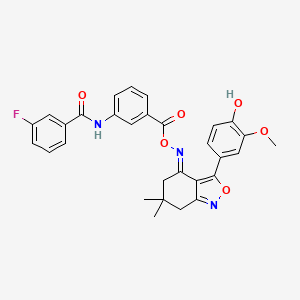
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

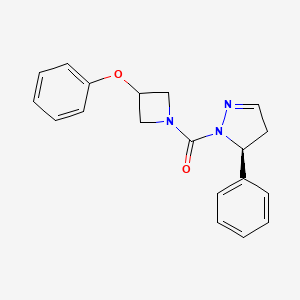
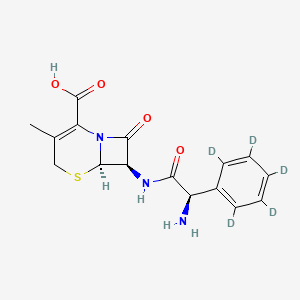

![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
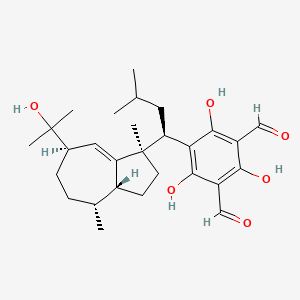
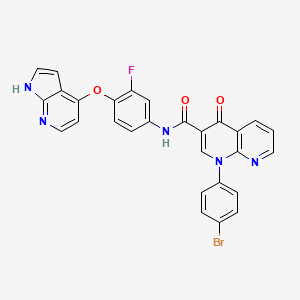
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
